Cas no 2227641-30-5 ((2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol)
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol
- EN300-1927998
- 2227641-30-5
-
- Inchi: 1S/C11H15BrO3/c1-7(13)6-8-4-5-9(14-2)11(15-3)10(8)12/h4-5,7,13H,6H2,1-3H3/t7-/m1/s1
- InChI Key: SPFHEFXBRUNHQJ-SSDOTTSWSA-N
- SMILES: BrC1C(=C(C=CC=1C[C@@H](C)O)OC)OC
Computed Properties
- Exact Mass: 274.02046g/mol
- Monoisotopic Mass: 274.02046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.7Ų
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927998-0.05g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-0.1g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-0.25g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-0.5g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-1.0g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1927998-2.5g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-5.0g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1927998-10.0g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1927998-1g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1927998-5g |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol |
2227641-30-5 | 5g |
$4349.0 | 2023-09-17 |
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol
Comprehensive Overview of (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5)
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5) is a chiral organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a bromo substituent and dimethoxy groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for developing enantiomerically pure drugs.
The compound's CAS number 2227641-30-5 is a key identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its systematic name, (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol, highlights the R-configuration at the chiral center, a feature often linked to enhanced biological activity. This specificity aligns with current trends in drug discovery, where chiral synthesis and green chemistry dominate discussions.
In recent years, the demand for chiral building blocks like (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol has surged, driven by advancements in asymmetric catalysis and API development. The compound's bromo and dimethoxy functional groups offer versatile reactivity, enabling modifications for targeted applications. For instance, its role in neuroprotective agent synthesis has been explored, addressing growing concerns about neurodegenerative diseases.
From an industrial perspective, CAS 2227641-30-5 is often discussed alongside scalable synthesis methods and cost-effective production. Innovations in continuous flow chemistry and biocatalysis have further amplified its relevance. These topics resonate with sustainability-focused audiences, as they reduce waste and energy consumption—a priority in modern pharmaceutical manufacturing.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol, ensuring purity and compliance with regulatory standards. The compound's stability under various conditions is also a frequent subject of study, particularly for formulation scientists optimizing drug delivery systems.
In summary, (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5) exemplifies the intersection of chiral chemistry and drug development. Its structural features and synthetic versatility position it as a compound of enduring interest, reflecting broader shifts toward precision medicine and sustainable chemistry.
2227641-30-5 ((2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)